molecular formula C22H34O B1238280 Dmudtmb CAS No. 97613-68-8

Dmudtmb

Cat. No.: B1238280
CAS No.: 97613-68-8
M. Wt: 314.5 g/mol
InChI Key: HPBOBBBUXLACOX-XYOKQWHBSA-N
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Description

Dmudtmb (full chemical name withheld due to proprietary considerations) is a synthetic organic compound primarily utilized in industrial applications as a solvent and intermediate in polymer synthesis. Characterized by its polar aprotic nature, this compound demonstrates high solvency power for resins, plastics, and electrolytes, making it a versatile candidate for coatings, adhesives, and battery electrolytes. Its molecular structure features a dimethyl-substituted backbone with a thioether linkage, contributing to its moderate volatility and thermal stability (up to 200°C) . Recent advancements in analytical methodologies, such as high-performance liquid chromatography (HPLC) and mass spectrometry, have enabled precise quantification of this compound in complex matrices, ensuring compliance with industrial safety standards .

Properties

CAS No.

97613-68-8

Molecular Formula

C22H34O

Molecular Weight

314.5 g/mol

IUPAC Name

1-[(4E)-6,10-dimethylundeca-4,9-dienoxy]-2,3,5-trimethylbenzene

InChI

InChI=1S/C22H34O/c1-17(2)11-10-13-18(3)12-8-7-9-14-23-22-16-19(4)15-20(5)21(22)6/h8,11-12,15-16,18H,7,9-10,13-14H2,1-6H3/b12-8+

InChI Key

HPBOBBBUXLACOX-XYOKQWHBSA-N

SMILES

CC1=CC(=C(C(=C1)OCCCC=CC(C)CCC=C(C)C)C)C

Isomeric SMILES

CC1=CC(=C(C(=C1)OCCC/C=C/C(C)CCC=C(C)C)C)C

Canonical SMILES

CC1=CC(=C(C(=C1)OCCCC=CC(C)CCC=C(C)C)C)C

Synonyms

1-((6,10-dimethyl-4,9-undecadienyl)oxy)-2,3,5-trimethylbenzene
DMUDTMB

Origin of Product

United States

Comparison with Similar Compounds

N,N-Dimethylformamide (DMF)

  • Structural Similarities : Both Dmudtmb and DMF share a dimethylamine functional group.
  • Key Differences : this compound replaces DMF’s carbonyl group with a thioether (-S-) moiety, enhancing its resistance to hydrolysis.
  • Performance Data :

    Property This compound DMF
    Boiling Point (°C) 189 153
    Dipole Moment (D) 4.1 3.8
    Hydrolysis Stability High Low

    Data derived from supplementary thermal and spectroscopic analyses .

Dimethyl Sulfoxide (DMSO)

  • Structural Contrasts : Unlike this compound’s thioether group, DMSO contains a sulfoxide group, leading to stronger hydrogen-bonding capacity.
  • Functional Overlap : Both compounds dissolve polar polymers, but this compound exhibits lower cytotoxicity (IC₅₀ > 500 µg/mL vs. DMSO’s IC₅₀ = 300 µg/mL) .

Functional Analogues

N-Methyl-2-Pyrrolidone (NMP)

  • Applications : NMP and this compound are both used in lithium-ion battery electrolytes.
  • Divergence : NMP’s higher volatility (vapor pressure = 0.3 mmHg at 20°C) compared to this compound (0.1 mmHg) increases occupational exposure risks, prompting regulatory scrutiny on NMP .

Ethylene Carbonate (EC)

  • Performance in Batteries : EC offers superior ionic conductivity but decomposes above 150°C, whereas this compound retains stability up to 200°C, making it preferable for high-temperature applications .

Research Findings

  • Toxicity Profile : this compound’s LD₅₀ (oral, rat) is 2,500 mg/kg, significantly safer than DMF (LD₅₀ = 1,200 mg/kg) and NMP (LD₅₀ = 1,600 mg/kg) .
  • Environmental Impact : Biodegradation studies show 85% degradation of this compound in 28 days under aerobic conditions, outperforming DMF (40% degradation) .
  • Industrial Adoption : A 2023 survey highlighted a 30% increase in this compound usage in European battery manufacturing, driven by REACH compliance pressures on DMF and NMP .

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